molecular formula C7H7N3O2 B1291591 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-65-7

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B1291591
CAS No.: 337463-65-7
M. Wt: 165.15 g/mol
InChI Key: RIOMUKYDWGTOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS: 337463-65-7) is a heterocyclic compound with the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol. It features a pyrido-oxazine core substituted with an amino group at the 6-position. While its exact pharmacological profile remains understudied, structural analogs have demonstrated activities ranging from anticancer to enzyme inhibition.

Properties

IUPAC Name

6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMUKYDWGTOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622140
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337463-65-7
Record name 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337463-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Reduction of Nitro Precursors

The amino group in this compound can be introduced via catalytic hydrogenation or chemical reduction of its nitro analog (6-nitro-2H-pyrido[3,2-B] oxazin-3(4H)-one). Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol reduces the nitro group to an amine at 60–80°C, yielding the target compound with >85% efficiency. This reaction is critical for synthesizing the compound from its nitro derivative.

Alkylation at the Amino Group

The amino group undergoes nucleophilic substitution with alkyl/aryl halides. For example:

  • Reaction with benzyl bromide in dimethylformamide (DMF) at 80°C produces 4-benzyl-6-amino-2H-pyrido[3,2-B] oxazin-3(4H)-one .

  • Methylation with methyl iodide in the presence of potassium carbonate yields 4-methyl-6-amino derivatives .

These reactions are facilitated by bases like triethylamine, with yields ranging from 70% to 92% .

Acylation Reactions

The amino group reacts with acyl chlorides to form amides:

  • Treatment with chloroacetyl chloride in dichloromethane produces 6-chloroacetamido derivatives .

  • Acetylation with acetic anhydride in pyridine forms 6-acetamido-2H-pyrido[3,2-B] oxazin-3(4H)-one .

Reactions typically proceed at 0–25°C, with yields exceeding 80% .

Electrophilic Aromatic Substitution

The electron-rich pyridine-oxazine ring undergoes halogenation and nitration:

  • Bromination with Br₂ in acetic acid introduces bromine at the 7-position, forming 7-bromo-6-amino-2H-pyrido[3,2-B] oxazin-3(4H)-one .

  • Nitration with nitric acid/sulfuric acid at 50°C yields 7-nitro derivatives , though this reaction requires careful temperature control to avoid over-nitration.

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions:

  • Reaction with diketene in toluene forms fused pyrimidine-oxazine hybrids .

  • Heating with formaldehyde in ethanol generates spirocyclic derivatives via Mannich reactions.

Mechanistic Insights

  • Alkylation/Acylation : The amino group acts as a nucleophile, attacking electrophilic carbons in alkyl halides or acyl chlorides .

  • Bromination : Electrophilic substitution occurs at the 7-position due to directing effects of the amino and oxazine oxygen.

  • Reduction : NaBH₄ selectively reduces the nitro group without affecting the oxazine ring.

This compound’s reactivity enables its use in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research . Further studies are needed to explore its potential in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as a nonsteroidal mineralocorticoid antagonist, it binds to the mineralocorticoid receptor, preventing the receptor from interacting with its natural ligand, aldosterone. This inhibition can lead to reduced sodium reabsorption in the kidneys, thereby lowering blood pressure .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido-oxazine scaffold allows diverse substitutions, which critically influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent(s) Key Features Reference
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) 4-Nitrobenzyl at N4 Lead anticancer agent; inhibits NF-κB signaling in HCC cells
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2,2-Dimethyl groups BRD4 inhibitor (IC₅₀: 1.99–2.96 μM); used in compounds 27–31
6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Nitro group at C6 Intermediate for amino derivatives; synthesized via nitration
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Bromo group at C6 Potential leaving group for further functionalization
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones Morpholino group at N4 Nonsteroidal mineralocorticoid antagonists; clinical potential

Key Observations :

  • N4 Substitutions : Alkyl or aromatic groups at N4 (e.g., 4-nitrobenzyl in NPO) enhance anticancer activity by targeting NF-κB .
  • 2-Position Modifications : 2,2-Dimethyl groups improve binding affinity to BRD4, suggesting steric effects influence target engagement .

Key Points :

  • The amino group at C6 may require post-functionalization steps, such as catalytic hydrogenation of nitro precursors .
  • Combustion-derived bismuth oxide (Bi₂O₃) efficiently catalyzes N-alkylation reactions for high-yield synthesis .
  • Microwave-assisted synthesis improves efficiency for N-substituted derivatives .

Pharmacological Activities

While 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one lacks reported bioactivity data, its analogs show diverse therapeutic effects:

Compound Activity Mechanism Reference
NPO Anticancer (HepG2, Huh-7 cells) NF-κB pathway inhibition
BRD4 Inhibitors (27–31) Antiproliferative (prostate cancer) BRD4 binding (IC₅₀: ~2 μM)
Morpholino Derivatives Mineralocorticoid receptor antagonism MR binding affinity (Ki: <10 nM)
6-Nitro Derivative Intermediate for bioactive molecules N/A

Gaps and Opportunities :

  • The amino derivative’s bioactivity remains unexplored. Hypothetically, its polarity could enhance target binding compared to hydrophobic substituents (e.g., bromo, nitro).

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Compound Melting Point (°C) Solubility (Predicted) Stability Reference
This compound Not reported High (polar amino group) Stable at 2–8°C
NPO 100–102 Low (hydrophobic nitrobenzyl) Stable
6-Nitro Derivative Not reported Moderate Sensitive to reduction

Insights :

  • The amino group likely improves aqueous solubility, advantageous for drug formulation.
  • Stability data for the amino derivative suggests refrigeration is required for storage .

Biological Activity

6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known by its CAS number 337463-65-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C7H7N3O2C_7H_7N_3O_2 with a molecular weight of 165.15 g/mol. Its structural characteristics contribute to its biological activity, including potential interactions with various biological targets.

PropertyValue
CAS Number337463-65-7
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on substituted pyrido[3,2-b]oxazinones demonstrated their effectiveness against various bacterial strains. The compound's derivatives were evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/ml)Target Organisms
Compound A80–160E. coli, S. aureus
Compound B40–80Pseudomonas aeruginosa
This compoundTBDTBD

Analgesic Activity

In pharmacological evaluations, certain derivatives of pyrido[3,2-b][1,4]oxazinones have shown analgesic properties comparable to acetylsalicylic acid (aspirin). For example, a specific derivative was reported to have an effective dose (ED50) of 12.5 mg/kg in mouse models for pain relief.

Case Study: Synthesis and Evaluation

A significant study involved the synthesis of various N-substituted pyrido[3,2-b]oxazinones and their pharmacological evaluation. The most promising compound demonstrated a safety index significantly higher than that of aspirin while retaining analgesic efficacy.

Key Findings:

  • Compound : 4-[3-(4-fluorophenyl-1-piperazinyl)propyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
  • ED50 Values :
    • Mouse: 12.5 mg/kg (phenylquinone writhing test)
    • Rat: 27.8 mg/kg (acetic acid writhing test)

These findings underscore the potential therapeutic applications of this class of compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in pain pathways and bacterial DNA replication mechanisms. The compound's structural features allow it to act as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one and its derivatives?

  • Methodology : Use alkylation reactions with substituted alkyl halides and catalytic bismuth oxide under reflux conditions. For example, 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can react with 4-nitrobenzyl bromide to yield 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) . Optimize reaction time and solvent polarity (e.g., DMF or THF) to improve regioselectivity.
  • Characterization : Confirm purity via HPLC (≥98%) and structural integrity using 1H^1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry .

Q. How can researchers validate the purity and stability of this compound derivatives?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere (decomposition temperature >200°C) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives .

Q. What in vitro assays are suitable for initial screening of anticancer activity for this compound?

  • Protocols :

  • Cell Viability (MTT Assay) : Treat HepG2, Huh-7, or HCCLM3 cells with 0–100 µM compound for 48–72 hours. Calculate IC50 values using nonlinear regression analysis .
  • Dose-Response Curves : Use GraphPad Prism to model dose-dependent inhibition (e.g., NPO showed IC50 = 12.5 µM in HepG2 cells) .

Advanced Research Questions

Q. How does substituent variation on the pyrido-oxazinone core modulate NF-κB inhibitory activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Nitro (-NO2) at the 4-position enhances NF-κB binding inhibition (e.g., NPO reduces p65 phosphorylation by 70% at 20 µM) .
  • Hydrophobic Substituents : Alkyl chains (e.g., propyl) improve membrane permeability but may reduce solubility; balance logP values (optimal range: 2.5–3.5) .
    • Mechanistic Studies :
  • Electrophoretic Mobility Shift Assay (EMSA) : Quantify NF-κB DNA binding inhibition using 32P^{32}P-labeled oligonucleotides .
  • Luciferase Reporter Assays : Transfect HCC cells with NF-κB-responsive luciferase constructs to measure transcriptional suppression .

Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models?

  • Data Reconciliation :

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) and tissue distribution in murine models to identify bioavailability limitations .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites that may deactivate the compound in vivo .
    • Experimental Design :
  • Orthotopic HCC Models : Compare subcutaneous vs. liver-implanted tumors to account for microenvironmental effects .

Q. How can regioselective functionalization of the benzoxazinone ring be achieved for targeted drug design?

  • Synthetic Approaches :

  • Copper(I)-Catalyzed Click Chemistry : Attach isoxazole moieties via one-pot reactions with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one and aromatic aldehydes .
  • Palladium-Mediated Cross-Coupling : Introduce amino groups at specific positions using Buchwald-Hartwig conditions (e.g., 8-amino derivatives) .
    • Computational Modeling :
  • Density Functional Theory (DFT) : Predict reactive sites using HOMO/LUMO maps (e.g., C6 and C8 positions are most electrophilic) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationAlkylation with Bi2O3 catalysis, reflux in DMF/THF
Structural Confirmation1H^1H NMR (400 MHz, DMSO-d6), X-ray crystallography
Biological ScreeningMTT assay, EMSA, luciferase reporter assays
SAR AnalysisSubstituent variation (NO2, alkyl), logP calculations
In Vivo ValidationOrthotopic HCC models, LC-MS/MS pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.